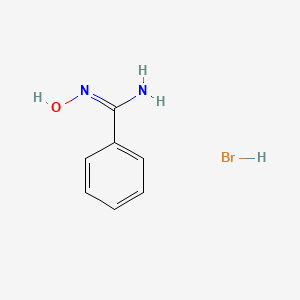
N'-hydroxybenzenecarboximidamide;hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-hydroxybenzenecarboximidamide;hydrobromide is an organic compound with the molecular formula C7H8BrN3O. It belongs to the class of benzimidamide derivatives and has shown promising biological and industrial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of N’-hydroxybenzenecarboximidamide;hydrobromide typically involves the reaction of benzamidoxime with hydrobromic acid. The reaction is usually carried out at room temperature, and the reaction can be carried out using a non-aqueous solvent such as an alcohol or an ether . The general reaction scheme is as follows:
Step 1: Benzamidoxime is synthesized by the condensation of benzamide with hydroxylamine.
Step 2: Benzamidoxime is then reacted with hydrobromic acid to form N’-hydroxybenzenecarboximidamide;hydrobromide.
Industrial Production Methods
Industrial production methods for N’-hydroxybenzenecarboximidamide;hydrobromide are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
N’-hydroxybenzenecarboximidamide;hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: It can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’-hydroxybenzenecarboximidamide;hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a genotoxin, which can induce DNA damage.
Medicine: Explored for its potential therapeutic properties, including its role as a bacterial metabolite.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of N’-hydroxybenzenecarboximidamide;hydrobromide involves its interaction with molecular targets and pathways within biological systems. It is known to act as a genotoxin, inducing direct or indirect DNA damage . This damage can potentially lead to the formation of malignant tumors, although DNA damage does not inevitably result in cancerous cells. The compound’s effects are mediated through its interaction with cellular DNA and other molecular targets involved in the regulation of cell growth and division.
Comparison with Similar Compounds
N’-hydroxybenzenecarboximidamide;hydrobromide can be compared with other similar compounds, such as:
Benzamidoxime: A precursor in the synthesis of N’-hydroxybenzenecarboximidamide;hydrobromide.
3-chloro-N’-hydroxybenzenecarboximidamide: A chlorinated derivative with similar properties.
3-bromo-N’-hydroxybenzene-1-carboximidamide: A brominated derivative with distinct biological activities.
The uniqueness of N’-hydroxybenzenecarboximidamide;hydrobromide lies in its specific molecular structure and the presence of the hydrobromide group, which imparts unique chemical and biological properties.
Properties
Molecular Formula |
C7H9BrN2O |
|---|---|
Molecular Weight |
217.06 g/mol |
IUPAC Name |
N'-hydroxybenzenecarboximidamide;hydrobromide |
InChI |
InChI=1S/C7H8N2O.BrH/c8-7(9-10)6-4-2-1-3-5-6;/h1-5,10H,(H2,8,9);1H |
InChI Key |
XHVJSUZVSQISRA-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N\O)/N.Br |
Canonical SMILES |
C1=CC=C(C=C1)C(=NO)N.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




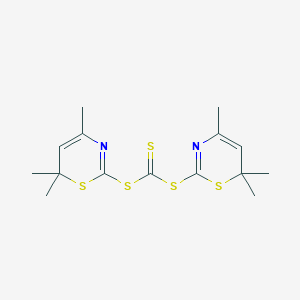
![(1S)-9-methoxy-5,13,13-trimethyl-10-propan-2-yl-12-oxatetracyclo[6.5.2.04,15.011,14]pentadeca-4,6,8(15),9,11(14)-pentaene](/img/structure/B14021498.png)


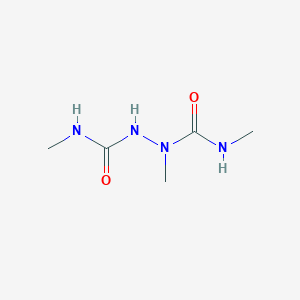
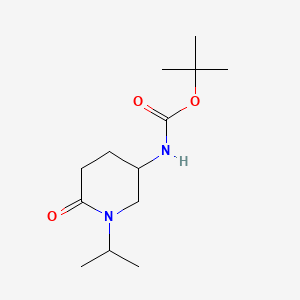

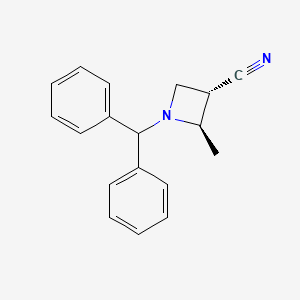
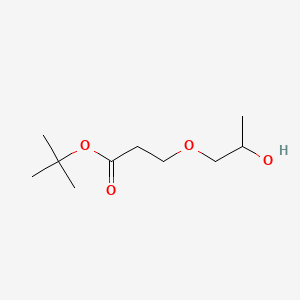

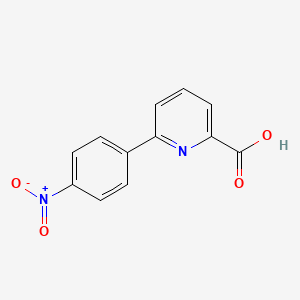
![9H-Thioxanthen-9-one, 1-[[2-(dimethylamino)ethyl]amino]-2-methoxy-4-methyl-](/img/structure/B14021557.png)
